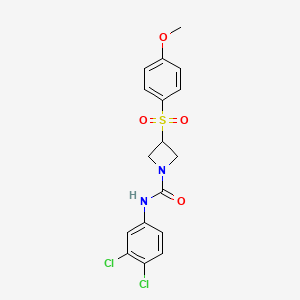

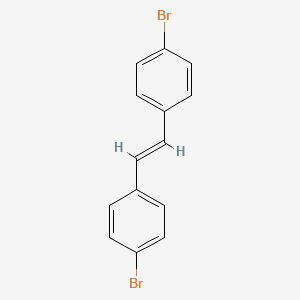

![molecular formula C21H14N4O2S B2940307 3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide CAS No. 1797181-90-8](/img/structure/B2940307.png)

3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . Thiophene derivatives are known to exhibit a variety of properties and applications, including in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetamides, which are considered important precursors for heterocyclic synthesis . The synthesis can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .Chemical Reactions Analysis

The chemical reactivity of cyanoacetamides, which are part of the compound’s structure, has been studied extensively . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound can be used in the synthesis of biologically active compounds. The cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Antibacterial Activities

The compound has shown excellent antibacterial activities against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . This is due to the presence of the p-nitro group .

Industrial Chemistry and Material Science

Thiophene derivatives, which are part of the compound’s structure, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This is particularly important in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Cytotoxicity

The compound has been tested against various cancer cell lines including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . The results showed that the compound has potential cytotoxic effects on these cancer cells .

Mecanismo De Acción

Target of Action

It’s suggested that the compound may act as a potential 5-lox inhibitor . 5-LOX, or 5-Lipoxygenase, is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions.

Mode of Action

It’s known that the compound has high binding energy , suggesting strong interactions with its target. This could lead to the inhibition of the target’s function, resulting in the observed biological effects.

Biochemical Pathways

Given its potential role as a 5-lox inhibitor , it can be inferred that it may affect the leukotriene synthesis pathway. By inhibiting 5-LOX, the compound could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses.

Result of Action

Given its potential role as a 5-lox inhibitor , it can be inferred that the compound may have anti-inflammatory effects by reducing the production of leukotrienes.

Propiedades

IUPAC Name |

3-cyano-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2S/c22-13-14-5-3-7-16(11-14)21(26)23-17-8-2-1-6-15(17)12-19-24-20(25-27-19)18-9-4-10-28-18/h1-11H,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBOALWAFMTWHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2940226.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2940227.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

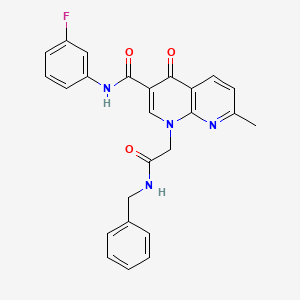

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)

![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)

![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)